Methyl Perfluoroamyl Ketone

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

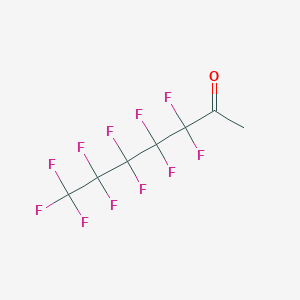

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOHFZECDUBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578936 | |

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2708-07-8 | |

| Record name | Methyl perfluoropentyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluoroamyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Perfluoroamyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl perfluoroamyl ketone, systematically known as 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one (CAS RN: 2708-07-8), is a highly fluorinated organic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The presence of a perfluoroamyl group imparts unique physicochemical properties, including high electronegativity, thermal stability, and lipophilicity, which can profoundly influence the biological activity and pharmacokinetic profile of parent molecules.[2] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, reactivity, and safety considerations, to support its application in research and drug development.

Introduction: The Strategic Value of Perfluorinated Ketones in Drug Discovery

The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] Perfluoroalkyl ketones, in particular, serve as versatile building blocks and key intermediates in the synthesis of complex fluorinated molecules.[3][4][5] The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the adjacent carbonyl group, making it a target for various chemical transformations.[2] this compound, with its extended perfluorinated chain, offers a unique combination of properties that are increasingly being explored in the development of novel therapeutics and advanced materials.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. While experimental data for some properties are not widely published, the following table summarizes the known and predicted characteristics of this compound.

| Property | Value | Source(s) |

| Systematic Name | 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-one | [6] |

| Synonyms | This compound, Methyl Undecafluoroamyl Ketone | |

| CAS Number | 2708-07-8 | [1] |

| Molecular Formula | C₇H₃F₁₁O | [1] |

| Molecular Weight | 312.08 g/mol | [1] |

| Appearance | Not explicitly stated, likely a colorless liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | |

| Flash Point | Flammable liquid (specific value not available) |

Spectral Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the methyl protons (CH₃) adjacent to the carbonyl group. The chemical shift of this peak would likely be in the downfield region (δ 2.0-3.0 ppm) due to the deshielding effect of the carbonyl and the electron-withdrawing perfluoroamyl group.

-

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 190-210 ppm. The methyl carbon would appear at a higher field, while the fluorinated carbons would exhibit complex splitting patterns due to C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound would show multiple signals corresponding to the different fluorine environments in the perfluoroamyl chain, with characteristic chemical shifts and coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[7] Due to the strong electron-withdrawing effect of the perfluoroamyl group, this peak is anticipated to appear at a higher wavenumber (typically >1720 cm⁻¹) compared to non-fluorinated ketones. Other characteristic peaks would include C-H stretching and bending vibrations from the methyl group and strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[8] For this compound, the molecular ion peak [M]⁺ would be observed at m/z 312. Common fragmentation pathways for ketones include α-cleavage, leading to the loss of the methyl or the perfluoroamyl group.[9][10] The fragmentation pattern would be characterized by the presence of ions corresponding to [CH₃CO]⁺ and [C₅F₁₁]⁺, as well as other fragments resulting from the cleavage of the perfluoroalkyl chain.[9][10]

Synthesis and Reactivity

Synthetic Approaches

Several general methods for the synthesis of perfluoroalkyl ketones can be adapted for the preparation of this compound.

-

From Perfluoroacyl Derivatives: One common approach involves the reaction of a perfluoroacyl derivative with a methyl organometallic reagent. For instance, the addition of methylmagnesium bromide or methyllithium to perfluorohexanoyl chloride or a perfluorohexanoic acid ester would yield the desired ketone.

-

Oxidation of Secondary Alcohols: The corresponding secondary alcohol, 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol, can be oxidized using standard oxidizing agents like chromic acid or pyridinium chlorochromate (PCC) to produce this compound.[11]

-

Reaction of Perfluoroacyl Acetones: A simple method for preparing methyl perfluoroalkyl ketones involves the treatment of perfluoroacyl acetones with concentrated sulfuric acid, followed by heating and distillation of the product.

Experimental Protocol: Synthesis via Addition of a Grignard Reagent to a Weinreb Amide

This protocol is a general representation and may require optimization.

-

Preparation of the Weinreb Amide: React perfluorohexanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine in an inert solvent such as dichloromethane at 0 °C to room temperature.

-

Grignard Reaction: To a solution of the purified N-methoxy-N-methyl-perfluorohexanamide in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methylmagnesium bromide in diethyl ether dropwise.

-

Quenching and Workup: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the potent electron-withdrawing effect of the perfluoroamyl group.

-

Nucleophilic Addition: The ketone readily undergoes nucleophilic addition reactions at the carbonyl group.[12] Reagents such as Grignard reagents, organolithium compounds, and hydrides (e.g., sodium borohydride) will add to the carbonyl to form the corresponding tertiary or secondary alcohols.[13]

-

Enolate Chemistry: The acidity of the α-protons on the methyl group is increased due to the adjacent electron-withdrawing groups, facilitating the formation of an enolate under basic conditions. This enolate can then participate in various reactions, such as aldol condensations and alkylations.

-

Wittig and Related Reactions: The carbonyl group can be converted to an alkene via reactions like the Wittig reaction, Horner-Wadsworth-Emmons reaction, or Peterson olefination.

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound is classified as a flammable liquid and is known to cause skin, eye, and respiratory irritation.[14] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[16]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[14] Use appropriate fire extinguishers (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) in case of a fire.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Development and Research

The unique properties of the perfluoroamyl group make this compound a valuable building block in medicinal chemistry.

-

Enzyme Inhibitors: The electrophilic carbonyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in the active sites of enzymes.[2] This makes perfluoroalkyl ketones attractive scaffolds for the design of enzyme inhibitors.

-

Bioisosteric Replacement: The perfluoroalkyl group can serve as a bioisostere for other chemical groups, helping to improve the metabolic stability and pharmacokinetic properties of a drug candidate.

-

Molecular Probes: The fluorine atoms can be used as reporters in ¹⁹F NMR studies to investigate drug-target interactions and conformational changes.

Conclusion

This compound is a fluorinated building block with significant potential in synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique reactivity, driven by the strong electron-withdrawing perfluoroamyl group, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. Further research into the specific applications and biological activities of derivatives of this compound is warranted to fully exploit its potential.

References

-

Stoffenmanager. P-phrases (precautionary phrases). [Link]

-

Kokotos, C. G., Baskakis, C., & Kokotos, G. (2008). Synthesis of medicinally interesting polyfluoro ketones via perfluoroalkyl lithium reagents. The Journal of Organic Chemistry, 73(21), 8623–8626. [Link]

-

SpectraBase. 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-ol - Optional[13C NMR]. [Link]

-

Cavasotto, C. N., & De Vita, D. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules (Basel, Switzerland), 25(17), 3959. [Link]

-

LookChem. Heptanal, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- Safety Data Sheets(SDS). [Link]

-

Organic Chemistry Portal. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. [Link]

-

Poh, J. S., & Tlili, A. (2021). Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation. Organic letters, 23(5), 1851–1855. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1,1,1,3,3,3-hexafluoropropan-2-ol. [Link]

-

PubChem. 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol. [Link]

-

U.S. Environmental Protection Agency. 2-Heptanone, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- - Substance Details - SRS. [Link]

- Google Patents. US7385089B2 - Fluorochemical ketone compounds and processes for their use.

-

Duke University Safety. Safe Handling of Hazardous Drugs. [Link]

-

Filo. IR Spectrum (liquid film) Mass Spectrum 13C NMR Spectrum (100.0 MHz. CD... [Link]

-

PubChem. 2,2,3,4,4,5,5,6,6,7,7-Undecafluoroheptan-1-ol. [Link]

-

PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

Unknown. Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. Mass spectrometry 1. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. [Link]

-

PubChem. 3,3,4,4,5,5,5-Heptafluoro-2-pentanone. [Link]

-

PubChem. 1,1,2,2-Tetrahydroperfluoro-1-decanol. [Link]

-

ResearchGate. Transformations of 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether upon the action of nucleophiles and reducing agents. [Link]

-

CAS Common Chemistry. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Eicosafluoro-1-undecanol. [Link]

-

OpenOChem Learn. HNMR Practice 1. [Link]

-

NC State University Libraries. Chapter 12 – Structure Determination: Mass Spectroscopy and Infrared Spectroscopy – Student Solutions Manual for Organic Chemistry. [Link]

-

Türkmen Research Group. NMR Spectroscopy Spring 2021 Midterm 2 Solutions. [Link]

-

UCLA Chemistry and Biochemistry. IR Chart. [Link]

-

Unknown. Synthesis of 7-hydroxy-bicyclo[4.4.1]undeca-1,5-dien-11-one as a Precursor to the Synthesis of Ingenol. [Link]

-

National Institutes of Health. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. [Link]

-

National Institutes of Health. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]

-

National Institute of Standards and Technology. 2-Heptanone - the NIST WebBook. [Link]

Sources

- 1. 3,3,4,4,5,5,6,6,7,7,7-Undecafluoro-2-heptanone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents [organic-chemistry.org]

- 4. Synthesis of medicinally interesting polyfluoro ketones via perfluoroalkyl lithium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of α-Perfluoroalkyl Ketones from α,β-Unsaturated Ketones via Formal Hydroperfluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol | C7H5F11O | CID 18994450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US7385089B2 - Fluorochemical ketone compounds and processes for their use - Google Patents [patents.google.com]

- 14. P-phrases (precautionary phrases) [stoffenmanager.com]

- 15. chemos.de [chemos.de]

- 16. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl Perfluoroamyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Perfluoroamyl Ketone, systematically named 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one, is a highly fluorinated organic compound. Its structure, characterized by a perfluoroamyl chain attached to a methyl ketone group, imparts unique physicochemical properties that are of significant interest in various scientific domains, including materials science and medicinal chemistry. The high degree of fluorination dramatically influences the molecule's electron distribution, reactivity, and intermolecular interactions, making it a subject of study for applications requiring chemical inertness, specific solvency, and unique electronic characteristics. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and analytical characterization.

Molecular Structure and Conformation

The molecular formula of this compound is C₇H₃F₁₁O. The structure features a carbonyl group at the second carbon position, with a methyl group on one side and a perfluorinated five-carbon chain on the other.

The presence of the highly electronegative fluorine atoms significantly polarizes the C-F bonds, leading to a strong inductive effect that withdraws electron density from the carbon backbone. This electron-withdrawing effect extends to the carbonyl group, enhancing the electrophilicity of the carbonyl carbon. The perfluoroalkyl chain is sterically demanding and hydrophobic, while the ketone functionality provides a site for nucleophilic attack and potential hydrogen bonding.

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value (Estimated) | Source/Basis for Estimation |

| Molecular Weight | 312.08 g/mol | Calculation from atomic weights[1] |

| Boiling Point | ~110-120 °C | Extrapolation from lower homologues (Methyl perfluoropropyl ketone: 63-64°C, Methyl perfluorobutyl ketone: 85-87°C)[2] |

| Density | ~1.6 g/mL | Typical for perfluorinated compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | General properties of fluorinated ketones |

Synthesis of this compound

A general and effective method for the preparation of methyl perfluoroalkyl ketones involves the acid-catalyzed cleavage of β-diketones.[2] This approach is particularly suitable for ketones with longer perfluoroalkyl chains.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound, adapted from the synthesis of its lower homologues.[2]

-

Synthesis of the β-Diketone Intermediate:

-

In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a suspension of sodium hydride (NaH) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath and add acetone dropwise with stirring.

-

After the addition of acetone, add perfluorohexanoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude β-diketone.

-

-

Cleavage of the β-Diketone:

-

In a distillation apparatus, heat concentrated sulfuric acid to approximately 100-110 °C.

-

Add the crude β-diketone dropwise to the hot sulfuric acid with stirring.

-

The product, this compound, will distill as it is formed.

-

Collect the distillate, which should be the desired product with high purity. Further purification can be achieved by fractional distillation.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely available, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a singlet for the methyl protons. Due to the strong electron-withdrawing effect of the perfluoroamyl group, this singlet will be shifted downfield compared to a non-fluorinated methyl ketone.

-

Expected Chemical Shift: δ ≈ 2.8-3.0 ppm (singlet, 3H, -C(=O)CH₃)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the carbons of the perfluoroamyl chain. The carbonyl carbon will be significantly downfield. The carbons in the perfluoroalkyl chain will show complex splitting patterns due to C-F coupling.

-

Expected Chemical Shifts:

-

C=O: ~190-200 ppm

-

CH₃: ~30-35 ppm

-

CF₂ and CF₃ groups: A series of signals between ~100-130 ppm, likely showing complex multiplets due to C-F coupling.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The spectrum of this compound is expected to show distinct signals for each of the chemically non-equivalent fluorine environments in the perfluoroamyl chain.

-

Expected Chemical Shifts (relative to CFCl₃):

-

-CF₂-C(=O): This group will be the most deshielded.

-

-CF₂-CF₂-: A series of multiplets.

-

-CF₃: A triplet, being the most upfield signal.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. The presence of the electronegative fluorine atoms will shift this band to a higher wavenumber compared to non-fluorinated ketones.

-

Expected Absorption Bands:

-

C=O stretch: 1750-1770 cm⁻¹ (strong)

-

C-F stretch: 1100-1300 cm⁻¹ (strong, broad)

-

C-H stretch (methyl): 2900-3000 cm⁻¹ (weak to medium)

-

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation pattern will be influenced by the cleavage of the C-C bonds adjacent to the carbonyl group (α-cleavage) and the fragmentation of the perfluoroalkyl chain.

-

Expected Fragmentation:

-

Loss of CH₃•: [M - 15]⁺

-

Loss of C₅F₁₁•: [M - 281]⁺, leading to a peak at m/z 43 (CH₃CO⁺)

-

Fragmentation of the perfluoroalkyl chain: Loss of CF₃•, C₂F₅•, etc.

-

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented in peer-reviewed literature, the unique properties of fluorinated ketones suggest several potential areas of use for researchers and drug development professionals.

-

Enzyme Inhibitors: Fluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases.[3] The strong electron-withdrawing nature of the perfluoroalkyl group in this compound could enhance the electrophilicity of the carbonyl carbon, making it a potential candidate for covalent inhibition of enzymes with active site nucleophiles.

-

Tracers and Probes: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy, a sensitive technique with a wide chemical shift window and no background signal in biological systems. This makes fluorinated compounds like this compound potential tracers for in vitro and in vivo studies.

-

Building Blocks in Synthesis: The ketone functionality can be a handle for further chemical modifications, allowing the introduction of the perfluoroamyl moiety into larger molecules. This could be valuable in the synthesis of novel fluorinated pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a perfluoroalkyl chain can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.

-

Specialty Solvents: The highly fluorinated nature of the molecule suggests it could have applications as a specialty solvent for fluorinated polymers or in specific reaction media.

Safety and Handling

A Safety Data Sheet (SDS) for 3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one indicates that while the compound is not classified as hazardous, standard laboratory safety precautions should be observed.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Conclusion

This compound is a fascinating molecule with a unique combination of a reactive ketone functional group and a chemically robust perfluoroalkyl chain. While its specific applications are still emerging, its structural features and predicted properties make it a compound of interest for further investigation in medicinal chemistry, materials science, and as a tool for ¹⁹F NMR-based studies. This guide provides a foundational understanding of its molecular structure, synthesis, and characterization to aid researchers in exploring its potential.

References

-

Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. [Link]

-

Sinko, A.V., et al. (2023). Preparation of methyl perfluoroalkylketones. Fluorine Notes, 1(146). [Link]

-

National Center for Biotechnology Information (n.d.). 3,3,4,4,5,5,6,6,7,7,7-Undecafluoroheptan-2-ol. PubChem Compound Database. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Methyl Perfluoroamyl Ketone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for this compound (1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6-heptanone), a valuable fluorinated building block in chemical research and development. The unique physicochemical properties imparted by the perfluoroalkyl chain make such ketones significant in medicinal chemistry, materials science, and as specialized solvents.[1][2] This document delves into two primary, field-proven methodologies: the reaction of perfluoroacyl derivatives with organometallic reagents and the acid-catalyzed cleavage of β-diketones. We will explore the underlying reaction mechanisms, provide detailed, step-by-step experimental protocols, and discuss critical aspects of process optimization, safety, and product characterization.

Introduction to Fluorinated Ketones

The incorporation of fluorine into organic molecules can dramatically alter their electronic properties, lipophilicity, metabolic stability, and bioavailability.[1] Perfluoroalkyl ketones, such as this compound, serve as key intermediates for creating more complex fluorinated molecules. Their heightened electrophilicity at the carbonyl carbon and the stability of the perfluoroalkyl chain make them versatile substrates for a variety of chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of their synthesis.

Overview of Primary Synthetic Strategies

The synthesis of methyl perfluoroalkyl ketones can be approached through several routes. While methods like electrochemical synthesis from enol acetates or direct fluorination using reagents like Selectfluor® exist for creating fluorinated ketones, they are often tailored for specific structures.[3][4][5] For the targeted synthesis of this compound, two strategies stand out for their reliability and scalability:

-

Organometallic Acylation: The reaction of a methyl organometallic reagent, such as a Grignard or organolithium compound, with an activated perfluoroalkanoic acid derivative (e.g., acid chloride or ester).

-

β-Diketone Cleavage: The acid-catalyzed cleavage of a perfluoroacyl acetone, which is itself readily prepared via a Claisen condensation.[6]

This guide will focus on these two robust pathways, offering both mechanistic clarity and actionable protocols.

Pathway 1: Organometallic Acylation of Perfluorohexanoyl Chloride

This is a classic and direct approach for forming the C-C bond between the methyl group and the perfluoroacyl moiety. The primary challenge in reactions between Grignard reagents and standard acyl chlorides is over-addition, as the ketone intermediate is often more reactive than the starting acyl chloride, leading to a tertiary alcohol.[7][8]

Mechanistic Insight & Causality

A crucial distinction arises when working with perfluoroalkyl systems. The strong electron-withdrawing nature of the perfluoroamyl group significantly reduces the electrophilicity of the carbonyl carbon in the resulting ketone product. This deactivation prevents the second nucleophilic attack by the Grignard reagent, allowing the reaction to terminate cleanly at the ketone stage. This inherent substrate control is a key advantage of this pathway.

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The methyl carbanion from the Grignard reagent attacks the electrophilic carbonyl carbon of perfluorohexanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to yield the final ketone product.

Caption: β-Diketone cleavage pathway for this compound synthesis.

Detailed Experimental Protocol: β-Diketone Cleavage

This protocol is adapted from the procedure described for analogous methyl perfluoroalkyl ketones. [6] Materials:

-

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-6,8-nonanedione (Perfluorohexanoylacetone) (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

Procedure:

-

Reaction Setup:

-

Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask. The system should be suitable for vacuum distillation.

-

Preheat the concentrated sulfuric acid (approx. 1:1 by weight with the diketone) in the reaction flask to 100 °C with stirring.

-

-

Cleavage and Distillation:

-

Add the perfluorohexanoylacetone dropwise to the hot, stirred sulfuric acid.

-

Simultaneously, distill the product, this compound, from the reaction mixture under reduced pressure. The product has a significantly lower boiling point than the starting diketone.

-

Continue the process of adding the diketone and distilling the product until the addition is complete and no more product is collected. Maintain the reaction temperature at 100-110 °C.

-

-

Purification:

-

The collected distillate is typically of high purity (>98%). [6]If necessary, it can be washed carefully with a cold, dilute sodium bicarbonate solution, followed by water, dried over anhydrous Na₂SO₄, and redistilled.

-

Comparison of Synthesis Pathways

| Feature | Pathway 1: Grignard Acylation | Pathway 2: β-Diketone Cleavage |

| Starting Materials | Perfluorohexanoyl chloride, Methyl halide | Ethyl perfluorohexanoate, Acetone |

| Key Reagents | Magnesium, Anhydrous Solvents | Sodium ethoxide, Conc. H₂SO₄ |

| Reaction Conditions | Cryogenic temperatures (-70 °C), Inert atm. | Elevated temperatures (100-110 °C) |

| Reported Yield | Good to Excellent | Excellent to Quantitative (>90%) [6] |

| Advantages | Direct, one-pot C-C bond formation. | High yield, simple procedure, no organometallics. |

| Disadvantages | Requires anhydrous conditions, handling of pyrophoric Grignard reagents. | Two-step process (precursor synthesis required). |

General Experimental Workflow

The successful synthesis of this compound relies on a systematic and careful experimental approach, from setup through to final analysis.

Caption: General laboratory workflow for chemical synthesis and purification.

Safety and Handling

-

Grignard Reagents: Methylmagnesium chloride and bromide are highly reactive, flammable, and react violently with water. [9]All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.

-

Perfluorinated Compounds: While generally stable, heating perfluorinated compounds can release toxic fumes. Handle in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

Conclusion

The synthesis of this compound is readily achievable through well-established organic chemistry principles. The choice between the Grignard acylation pathway and the β-diketone cleavage method depends on the available starting materials, equipment, and the chemist's comfort with handling specific reagents. The Grignard route offers a direct conversion, benefiting from the deactivating effect of the perfluoroalkyl chain that prevents over-addition. The β-diketone cleavage pathway provides a high-yield alternative that avoids sensitive organometallic reagents, making it an attractive option for large-scale synthesis. [6]Both methods, when executed with care, provide reliable access to this important fluorinated building block.

References

- Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

- SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings.

- Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination.

- ACS Publications. (2021).

- eGrove, University of Mississippi. (2022).

- Fluorine Notes. (2023). Preparation of methyl perfluoroalkylketones.

- ResearchGate. (n.d.). Perfluoroalkyl Grignard Reagents: NMR Study of 1-Heptafluoropropylmagnesium Chloride in Solution.

- NIH PubChem. (n.d.). Methyl Perfluorobutyl Ketone.

- Kokotos, C. G., Baskakis, C., & Kokotos, G. (2008). Synthesis of Medicinally Interesting Polyfluoro Ketones via Perfluoroalkyl Lithium Reagents. The Journal of Organic Chemistry, 73(21), 8623–8626.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemRxiv. (2025). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester.

- PMC, NIH. (n.d.). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.

- Google Patents. (n.d.). US4136121A - Process for the preparation of fluorine-containing ketones.

- Master Organic Chemistry. (n.d.). Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺.

- PMC, NIH. (n.d.). Engineering of Bacterial Methyl Ketone Synthesis for Biofuels.

- The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones.

- PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy.

- Organic Syntheses Procedure. (n.d.). METHYL n-AMYL KETONE.

- Google Patents. (n.d.). EP0089592B1 - Process for the preparation of methyl ketones.

- Chemistry Steps. (n.d.). Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents.

- Organic Chemistry Portal. (2008). Highly Efficient Methyl Ketone Synthesis by Water-Assisted C−C Coupling between Olefins and Photoactivated Acetone.

- Filo. (2025). What is the reaction mechanism for the following reaction?.

- Ataman Kimya. (n.d.). METHYL AMYL KETONE.

- Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl.

- A&A Pharmachem. (n.d.). Methyl Amyl Ketone (MAK) – Properties, Uses, and Applications in the Food Industry.

- MDPI. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A.

- Proprep. (n.d.). Discuss the reactivity and synthetic applications of CH3MgBr (methyl magnesium bromide) in organic chemistry.

- University of Michigan. (n.d.). SYNTHESES.

- Inorganic Syntheses. (n.d.).

- Wikipedia. (n.d.). Methylmagnesium chloride.

- MDPI. (2023). Total Synthesis of Lineaflavones A, C, D, and Analogues.

- ResearchGate. (2025). A Facile Synthesis of 5′-Fluoro-5′-deoxyacadesine (5′-F-AICAR): A Novel Non-phosphorylable AICAR Analogue.

Sources

- 1. scispace.com [scispace.com]

- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]

- 7. orgosolver.com [orgosolver.com]

- 8. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 9. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]

Introduction: The Critical Role of Purity in Fluorinated Ketones

An In-Depth Technical Guide to the Purity Analysis of Methyl Perfluoroamyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This compound (C₇H₃F₁₁O), a highly fluorinated organic compound, belongs to a class of molecules with unique chemical and physical properties.[1] The high degree of fluorination imparts low surface tension, high density, and chemical inertness, making such compounds valuable in specialized applications, including as potential solvents, reagents in organic synthesis, or intermediates in the development of advanced materials and pharmaceuticals.[2] In these demanding fields, the purity of a starting material is not a trivial specification; it is the foundation upon which reliable, reproducible, and safe outcomes are built.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the rigorous purity analysis of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating analytical system. The core of our approach is an orthogonal strategy, primarily leveraging Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for its unparalleled ability to quantify and characterize fluorinated species.[3][4]

Anticipating the Challenge: A Profile of Potential Impurities

A robust analytical strategy begins with understanding the potential impurities. The synthesis of this compound, often involving methods like the cleavage of perfluoroacyl acetates or Claisen condensation, can introduce several classes of impurities.[5]

-

Residual Starting Materials: Unreacted acetone or perfluoroacyl esters.

-

Synthesis Intermediates: Such as β-diketone precursors.[5]

-

Isomeric Impurities: Structural isomers or diastereomers that may form depending on the synthesis route.[6]

-

By-products: Compounds resulting from side reactions, such as self-condensation of acetone.

-

Solvent Residues: Residual solvents from synthesis and purification steps.

-

Water: Which must be quantified by a dedicated method.

Our analytical workflow is designed to detect, identify, and quantify these diverse potential contaminants.

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Part 1: Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is the primary technique for assessing the purity of volatile and semi-volatile compounds like ketones.[7] We employ a dual-detector approach: a Flame Ionization Detector (FID) for robust quantification and a Mass Spectrometer (MS) for definitive identification of impurities.

Causality Behind the Method: Why GC-MS?

-

Separation Power: GC provides excellent separation of components with different boiling points and polarities, which is essential for resolving potential impurities from the main ketone peak.

-

Quantification (FID): The FID response is proportional to the mass of carbon, making area percent calculations a reasonable approximation of weight percent for low-level organic impurities.

-

Definitive Identification (MS): The mass spectrometer fragments molecules in a reproducible way, providing a "fingerprint" (mass spectrum) that allows for unambiguous identification of impurities by comparing them to spectral libraries or known standards.[4][8] This is crucial for understanding the impurity profile fully.

Experimental Protocol: GC-MS Purity Assay

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound at approximately 10 mg/mL in a high-purity solvent like Dichloromethane or Ethyl Acetate.

-

Prepare a working standard for analysis by diluting the stock solution to 0.1 mg/mL (100 ppm) with the same solvent.[4]

-

-

Instrumentation and Conditions: The parameters below serve as a validated starting point and may be optimized for specific instrumentation.

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 or equivalent with FID/MS splitter | Allows for simultaneous quantification and identification. |

| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column providing good separation for a wide range of volatile and semi-volatile compounds. |

| Injector | Split/Splitless, 250°C | Ensures rapid volatilization of the sample. |

| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity for trace impurities. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | A general-purpose temperature ramp to elute a wide range of potential impurities. |

| FID Detector | 300°C, H₂ @ 30 mL/min, Air @ 300 mL/min | Standard conditions for robust flame ionization detection. |

| MS Detector | Transfer line @ 280°C, EI source @ 230°C, Scan m/z 35-500 | Standard electron ionization conditions for generating library-searchable mass spectra. |

-

Data Analysis:

-

Purity Calculation: Determine the area percent of the main peak from the FID chromatogram. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

-

Impurity Identification: For any peak greater than 0.05% area, analyze the corresponding mass spectrum. Identify the impurity by searching against a spectral library (e.g., NIST).

-

Normalization: For a final purity value, the result must be normalized by correcting for water and non-volatile content determined by other methods.[7]

-

Part 2: ¹⁹F NMR Spectroscopy for Fluorinated Species

For any organofluorine compound, ¹⁹F NMR is an indispensable analytical tool.[2] Its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus make it exceptionally powerful for both structural confirmation and quantification.[9]

Causality Behind the Method: Why ¹⁹F NMR?

-

Unbiased Detection: Unlike mass spectrometry, which depends on ionization, ¹⁹F NMR detects nearly every fluorinated compound in the sample, providing a complete and unbiased snapshot of all organofluorine species.[9]

-

Structural Information: The chemical shift, multiplicity (splitting pattern), and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the electronic environment and neighboring atoms of each fluorine nucleus, allowing for the precise identification of the main compound and any fluorinated impurities.

-

Absolute Quantification (qNMR): By including a known amount of a fluorinated internal standard, ¹⁹F NMR can be used for quantitative analysis (qNMR) without the need for an authentic reference standard for every single impurity. This is a significant advantage for novel compounds or when impurity standards are not available.

Experimental Protocol: Quantitative ¹⁹F NMR

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.

-

Accurately add a known mass (e.g., 5-10 mg) of a suitable internal standard. Trifluorotoluene is a common choice as its signals typically do not overlap with the analyte.

-

Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and standard.

-

-

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Spectrometer | 400 MHz or higher field NMR spectrometer | Higher field strength provides better signal dispersion and sensitivity. |

| Nucleus | ¹⁹F | The target nucleus for analysis. |

| Pulse Program | Standard single pulse (zg) | A simple pulse-acquire experiment is sufficient for quantitative analysis. |

| Acquisition Time | ~2-3 seconds | Ensures adequate resolution of signals. |

| Relaxation Delay (d1) | 30-60 seconds | A long relaxation delay is critical for accurate quantification, allowing all ¹⁹F nuclei to fully relax between pulses. |

| Number of Scans | 16-64 | Sufficient to achieve a good signal-to-noise ratio. |

-

Data Analysis:

-

Integrate the distinct signals corresponding to the this compound and the internal standard.

-

Calculate the purity based on the molar ratio derived from the integrals, the number of fluorine atoms contributing to each integral, and the initial masses of the sample and standard.

-

Part 3: Orthogonal Methods for a Complete Profile

A comprehensive purity assessment requires orthogonal methods that measure different properties of the sample.

Water Content by Karl Fischer Titration

Rationale: GC and NMR methods are not suitable for quantifying water content. Karl Fischer titration is the gold-standard method for accurate determination of water in organic solvents. Protocol:

-

Use a volumetric or coulometric Karl Fischer titrator.

-

Accurately add a known mass of the this compound sample to the titration cell.

-

Titrate with the Karl Fischer reagent until the endpoint is reached.

-

The instrument calculates the water content, typically expressed in ppm or weight percent.

Data Integration and Final Purity Calculation

The final purity value is an integrated assessment from all analytical techniques.

Caption: Decision tree for the identification and characterization of unknown impurities.

Example Purity Summary Table

This table represents a final report, consolidating data from all methods to provide a comprehensive purity assessment.

| Analytical Test | Method | Result | Specification |

| Assay (by GC) | GC-FID (Area %) | 99.85% | ≥ 99.5% |

| Purity (by ¹⁹F NMR) | qNMR | 99.8% (molar) | ≥ 99.5% |

| Total Volatile Impurities | GC-MS | 0.12% | ≤ 0.4% |

| Identity of Major Impurity | GC-MS | Acetone Dimer | Report |

| Water Content | Karl Fischer | 0.03% (300 ppm) | ≤ 0.05% |

| Final Purity (by weight) | Calculation¹ | 99.82% | ≥ 99.5% |

¹Final Purity calculated as: Assay (by GC) - Water Content.

Conclusion

The purity analysis of this compound is a multi-faceted process that demands more than a single analytical technique. By integrating the high-resolution separation of Gas Chromatography with the definitive identification power of Mass Spectrometry and the unparalleled structural and quantitative capabilities of ¹⁹F NMR, we establish a robust, reliable, and self-validating system.[3][4] This orthogonal approach, supplemented by specific tests like Karl Fischer titration, ensures that the material meets the stringent quality requirements for high-level research and development, providing confidence in the integrity of all subsequent experimental work.

References

-

Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology - ACS Publications. [Link]

-

Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. [Link]

-

Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]

-

NMR | Speeding Fluorine Analysis. Oxford Instruments. [Link]

-

Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. McMaster University. [Link]

-

Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove - University of Mississippi. [Link]

-

Purity of Halogenated Organic Solvents. ASTM International. [Link]

-

ASTM approves new standard for butanol purity testing. Ethanol Producer Magazine. [Link]

-

This compound | C7H3F11O | CID 15859812. PubChem - NIH. [Link]

-

Residual Solvents Testing per ASTM F1884-04 with the Versa and HT3 Automated Headspace Sampler. Teledyne Tekmar. [Link]

-

Standard Reference Material 1815. NIST. [Link]

-

Methyl Perfluorobutyl Ketone | C6H3F9O | CID 2775461. PubChem - NIH. [Link]

-

Preparation of methyl perfluoroalkylketones. Fluorine Notes. [Link]

-

Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

-

Direct α-Fluorination of Ketones Using N-F Reagents. Organic Chemistry Portal. [Link]

-

GC–MS Analysis of PFAS Expands Knowledge of Toxicokinetic Data. LCGC International. [Link]

-

Use of fluorinated ketones as test fluids in the testing of electronic components. Patexia. [Link]

-

High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. ACS Omega. [Link]

-

ASTM D3893-03(2023) - Standard Test Method for Purity of Methyl Amyl Ketone and Methyl Isoamyl Ketone by Gas Chromatography. ASTM International. [Link]

-

Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. LOUIS - UAH. [Link]

Sources

- 1. This compound | C7H3F11O | CID 15859812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Volume # 2(147), March - April 2023 — "Preparation of methyl perfluoroalkylketones" [notes.fluorine1.ru]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

Introduction: Understanding Methyl Perfluoroamyl Ketone

An In-depth Technical Guide to the Safety and Handling of Methyl Perfluoroamyl Ketone

This compound, chemically known as 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone and identified by the ASHRAE nomenclature FK-5-1-12, is a fluorinated ketone that has garnered significant attention for its unique combination of properties. It is perhaps most widely recognized under the brand name 3M™ Novec™ 1230 Fire Protection Fluid.[1] At room temperature, it is a clear, colorless liquid that evaporates quickly.[1][2][3]

This compound's primary application is as a clean agent fire suppressant, where it functions by rapidly removing heat from a fire, thereby disrupting the combustion process.[1][2] Unlike traditional fire extinguishing agents like carbon dioxide, which displace oxygen, this compound's mechanism of heat absorption makes it exceptionally safe for use in occupied spaces, as it does not pose a suffocation risk.[1][2][4] Its utility extends to protecting high-value assets such as sensitive electronic equipment, data centers, museums, and hospitals, as it leaves no residue after discharge.[2][5]

From a safety and environmental perspective, this compound presents a favorable profile. It has zero ozone depletion potential (ODP) and a global warming potential (GWP) of less than one over a 100-year period.[5][6] Toxicological studies have shown that it is not a carcinogen and, while it may cause mild eye irritation, it does not irritate the skin.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures related to this compound in a laboratory and research environment.

Chemical and Physical Properties

The handling procedures and safety precautions for any chemical are fundamentally derived from its physical and chemical properties. This compound is a liquid at ambient conditions, which simplifies its handling compared to gaseous agents.[3] Its low heat of vaporization and high vapor pressure mean that it transitions from a liquid to a gas rapidly upon release, a key property for its function as a fire suppressant but also a consideration for inhalation exposure control in a lab setting.[3]

| Property | Value | Source |

| Chemical Name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-3-pentanone | [1] |

| Synonyms | FK-5-1-12, Perfluoro(2-methyl-3-pentanone) | [2] |

| CAS Number | 756-13-8 | N/A |

| Molecular Formula | C₆F₁₂O | N/A |

| Boiling Point | 49.2 °C (120.6 °F) | [3] |

| Vapor Pressure | 40.4 kPa @ 25 °C | [3] |

| Liquid Density | 1.6 g/mL @ 25 °C | [3] |

| Ozone Depletion Potential (ODP) | 0 | [5][7] |

| Global Warming Potential (GWP) | < 1 | [5][7] |

| Atmospheric Lifetime | ~5 days | [5] |

Toxicological Profile and Hazard Assessment

This compound is characterized by its low toxicity, a primary reason for its suitability in applications where human exposure is possible.[1][4] However, as with any chemical, understanding its toxicological limits is crucial for establishing safe handling protocols. The primary routes of potential exposure in a laboratory setting are inhalation and eye contact.

Key Toxicological Data:

-

Acute Toxicity: The agent is considered to have low acute toxicity. It is not a skin irritant but can cause mild, temporary eye irritation.[1]

-

Inhalation: While it is considered safe for use in occupied spaces at its typical fire extinguishing design concentrations (around 4.5-6%), prolonged inhalation of high concentrations of the vapor may cause adverse effects.[3][5] Local exhaust ventilation should be employed when handling open containers.[8]

-

Carcinogenicity: The Ames test indicates that this compound is not a carcinogen.[1]

-

No Observed Adverse Effect Level (NOAEL): For fire suppression applications, there is a significant safety margin of over 70% between the typical design concentration and the NOAEL.[5]

In case of exposure, the following first aid measures are recommended:

-

Eye Contact: Flush eyes with cool water for 15 minutes and seek medical attention if irritation persists.[8]

-

Skin Contact: Wash the affected area with soap and water.[7]

-

Inhalation: If respiratory irritation or distress occurs, remove the individual to fresh air.[7][8]

-

Ingestion: Do not induce vomiting. Give two glasses of water.[7]

Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the hierarchy of controls, should be implemented to minimize risk when working with this compound. This methodology prioritizes controls from most to least effective.

Caption: Hierarchy of controls, from most to least effective.

Standard Operating Procedures for Handling

Adherence to established protocols is critical for ensuring safety. The following procedures are based on best practices for handling chemical agents in a laboratory setting.

Personal Protective Equipment (PPE)

The final line of defense against chemical exposure is appropriate PPE. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye Protection: Chemical safety goggles should be worn whenever there is a potential for splashing.[9][10]

-

Skin Protection: While this compound is not a skin irritant, wearing nitrile or neoprene gloves is a standard good laboratory practice to prevent contact.[1][11] Contaminated clothing should be removed and laundered before reuse.[8][12]

-

Respiratory Protection: If working with heated material or in poorly ventilated areas, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9][10]

Engineering Controls

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.

-

Ventilation: All handling of open containers of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation.[7][8] This is crucial due to the chemical's volatility.[3]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[13]

Storage and Transport

Proper storage and transport are essential to prevent accidental release and maintain chemical integrity.

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7][14][15] Keep containers tightly closed when not in use.[14][15][16]

-

Cylinder Handling: If the material is in pressurized cylinders, these must be protected from physical damage. Do not drag, roll, or drop cylinders.[8][17] Cylinders should be stored upright and secured to prevent them from falling over.[17]

-

Incompatible Materials: Avoid contact with strong bases, amines, and alcohols.[7]

Dispensing and Use

-

Grounding: When transferring the liquid, use proper bonding and grounding procedures to prevent static discharge, which could be an ignition source if flammable vapors are present.[14][16][18]

-

Avoid Contamination: Do not allow liquid this compound to come into contact with water or solvents, as this could render the product ineffective for its intended use.[6]

Emergency Procedures

In the event of an accidental release or exposure, a clear and practiced emergency plan is vital.

Spill and Leak Response

-

Evacuate: Evacuate non-essential personnel from the immediate area.[8]

-

Ventilate: Ensure the area is well-ventilated. Open windows and doors if safe to do so.[7]

-

Containment: For liquid spills, contain the spill using a non-combustible absorbent material like sand or earth.[12] Prevent the material from entering sewers or confined areas.[8]

-

Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[12][15][16]

-

Cylinder Leaks: If a pressurized cylinder is leaking, attempt to stop the flow of gas only if it can be done without risk. If the leak is in the container or valve, move the cylinder to a safe outdoor location and contact the supplier or emergency services.[8]

Caption: Basic workflow for a chemical spill response.

Waste Disposal

Disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable local, state, and federal regulations.[10][19] Do not dispose of the chemical into sewers or waterways. Contact a licensed professional waste disposal service to ensure proper disposal.[14][20] Empty containers may retain product residue and should be treated as hazardous until properly decontaminated.[8][12]

Conclusion

This compound (FK-5-1-12) is a valuable compound with a strong safety and environmental profile, particularly in its primary role as a fire suppression agent. For laboratory and research professionals, its safe handling hinges on a comprehensive understanding of its properties, adherence to the hierarchy of controls, and consistent application of standard operating procedures. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and maintaining rigorous storage and handling protocols, the risks associated with this chemical can be effectively managed, ensuring a safe working environment.

References

-

Firetrace. (n.d.). FK-5-1-12 Fluid - Fire Suppression Systems. Retrieved from [Link]

-

Control Fire Systems. (2025, March 12). FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective? Retrieved from [Link]

-

Fire Fighter Industry. (2025, May 19). FK-5-1-12: What is it? Retrieved from [Link]

-

3M. (2006, December). Novec 1230 Fluid Storage and Handling. Scribd. Retrieved from [Link]

-

MEP Fire. (n.d.). FK-5-1-12 Product Information. Retrieved from [Link]

-

Janus Fire Systems. (2023, July 3). SAFETY DATA SHEET - FK-5-1-12 Fire Protection Fluid with Expellant. Retrieved from [Link]

-

Kidde-Fenwal, Inc. (n.d.). Kidde Novec 1230 Manual. Digisensor. Retrieved from [Link]

-

Safelincs. (n.d.). MATERIAL SAFETY DATA SHEET Novec 1230. Retrieved from [Link]

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

Control Fire Systems. (n.d.). Pre-engineered NOVEC 1230 500 Psi. Retrieved from [Link]

-

3M. (n.d.). 3M™ Novec™ 1230 Fire Protection Fluid. Retrieved from [Link]

-

MG Chemicals. (2020, March 12). Safety Data Sheet - METHYL AMYL KETONE (MAK). Retrieved from [Link]

-

Mohawk Finishing. (n.d.). US/GHS MSDS. Retrieved from [Link]

-

BETA Fueling Systems. (2016, April 29). SAFETY DATA SHEET - METHYL AMYL KETONE. Retrieved from [Link]

-

Union Petrochemical. (2017, April 1). SAFETY DATA SHEET - Methyl Ethyl Ketone. Retrieved from [Link]

-

Chemfax. (2021, January 25). Safety Data Sheet - Methyl Ethyl Ketone. Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015, June 15). Safety Data Sheet - METHYL AMYL KETONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Perfluorobutyl Ketone. PubChem. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

- 1. firetrace.com [firetrace.com]

- 2. firefighter.com.my [firefighter.com.my]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. FK-5-1-12 vs. CO₂ Fire Suppression: Which Is Safer and More Effective? | Control Fire Systems Ltd. [controlfiresystems.com]

- 5. FK-5-1-12 Product Information | MEP Fire [gaseousfireextinguishers.com]

- 6. scribd.com [scribd.com]

- 7. safelincs.co.uk [safelincs.co.uk]

- 8. janusfiresystems.com [janusfiresystems.com]

- 9. americanchemistry.com [americanchemistry.com]

- 10. mohawk-finishing.com [mohawk-finishing.com]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. betafueling.com [betafueling.com]

- 13. chemfax.com [chemfax.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.fi [fishersci.fi]

- 16. mgchemicals.com [mgchemicals.com]

- 17. digisensor.com.br [digisensor.com.br]

- 18. unionpetrochemical.com [unionpetrochemical.com]

- 19. solventsandpetroleum.com [solventsandpetroleum.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Thermal Stability of Methyl Perfluoroamyl Ketone and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of methyl perfluoroamyl ketone, a member of the perfluoroalkyl ketone family. Due to the limited publicly available data on this specific molecule, this guide leverages extensive research on its close structural and functional analogs, primarily dodecafluoro-2-methylpentan-3-one (commercially known as Novec™ 1230 or FK-5-1-12), to provide a robust understanding of its expected thermal behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal decomposition pathways, kinetics, and analytical methodologies pertinent to this class of compounds.

Introduction to Perfluoroalkyl Ketones

Perfluoroalkyl ketones (PFAKs) are a class of organofluorine compounds characterized by a ketone functional group flanked by perfluorinated alkyl chains. The substitution of hydrogen atoms with fluorine imparts unique physicochemical properties, including high chemical inertness, low surface tension, non-flammability, and excellent dielectric properties. These attributes have led to their application in specialized fields such as fire suppression, as heat transfer fluids, and in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4]

This compound, with its perfluoroamyl group, is expected to share these characteristics. Understanding its thermal stability is paramount for its safe handling, storage, and application, particularly in environments where it may be subjected to elevated temperatures.

Theoretical Underpinnings of Thermal Stability

The remarkable thermal stability of perfluoroalkyl ketones is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol. This high bond energy means that a significant amount of thermal energy is required to initiate cleavage and subsequent decomposition of the molecule.

In addition to the C-F bond strength, the electron-withdrawing nature of the fluorine atoms creates a strong inductive effect, which can influence the stability of adjacent C-C bonds. While the perfluorinated carbon backbone is robust, the presence of the ketone carbonyl group introduces a potential site for thermal decomposition to initiate.

Experimental Assessment of Thermal Stability

The thermal stability of a chemical compound is experimentally determined through various analytical techniques that monitor changes in the material's properties as a function of temperature. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] A TGA curve plots mass loss against temperature, providing critical information about the onset of decomposition, the temperature at which the maximum rate of decomposition occurs, and the residual mass at the end of the experiment.

Experimental Protocol: Thermogravimetric Analysis of a Perfluoroalkyl Ketone

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the perfluoroalkyl ketone sample into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step.

Visualization of TGA Workflow:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy. For thermal stability studies, DSC can identify the exothermic or endothermic nature of the decomposition process.

Thermal Decomposition of Perfluoro-2-methyl-3-pentanone (FK-5-1-12): A Case Study

As a close analog to this compound, the thermal behavior of dodecafluoro-2-methylpentan-3-one (FK-5-1-12) provides valuable insights. FK-5-1-12 is widely used as a fire suppression agent, and its effectiveness relies on its ability to absorb heat and undergo endothermic decomposition in a flame.[2][3][6]

The primary mechanism of fire extinguishment for FK-5-1-12 is heat absorption.[3][7] When discharged, the liquid vaporizes, absorbing a significant amount of heat. Upon exposure to the high temperatures of a flame, it undergoes thermal decomposition, which further contributes to cooling the fire.[3]

Decomposition Products:

Studies on the thermal decomposition products (TDPs) of FK-5-1-12, particularly in fire scenarios, have shown the generation of smaller fluorinated compounds. The major decomposition product of concern is hydrogen fluoride (HF), which is formed when the fluorine radicals generated during decomposition react with hydrogen sources in the environment (e.g., moisture, fuel).[8] Other potential decomposition products include trifluoroacetic acid (TFA) and carbonyl fluoride (COF2), which can hydrolyze to form HF and carbon dioxide.[9]

Atmospheric Degradation:

In the atmosphere, the primary degradation pathway for FK-5-1-12 is photolysis by UV radiation.[9][10][11] This process leads to an atmospheric lifetime of approximately 5 days, making its global warming potential negligible.[3][6]

Visualization of FK-5-1-12 Decomposition Pathway:

Caption: Simplified decomposition pathways for FK-5-1-12.

Summary of Properties and Data

The following table summarizes the key physical and environmental properties of perfluoro-2-methyl-3-pentanone (FK-5-1-12), which can be used as a reference for estimating the properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C6F12O | [2] |

| Molecular Weight | 316.04 g/mol | [9] |

| Boiling Point | 49.2 °C | [12] |

| Ozone Depletion Potential | 0 | [3][6] |

| Global Warming Potential | < 1 | [3][6] |

| Atmospheric Lifetime | ~5 days | [3][9] |

Implications for Research and Development

The high thermal stability of perfluoroalkyl ketones, coupled with their unique properties, makes them attractive for various applications. However, an understanding of their decomposition behavior is crucial for ensuring safety and environmental compatibility.

For researchers in drug development, the inertness of perfluorinated chains can be advantageous for creating stable molecules. However, the potential for decomposition at elevated temperatures during synthesis, purification, or storage must be considered. The generation of acidic byproducts such as HF upon decomposition could also impact the stability of other functional groups within a molecule or react with process equipment.

Conclusion

While specific experimental data on the thermal stability of this compound remains scarce in the public domain, a comprehensive understanding can be derived from its structural analogs, particularly perfluoro-2-methyl-3-pentanone (FK-5-1-12). These compounds exhibit high thermal stability due to the strength of the C-F bond. Decomposition occurs at elevated temperatures, such as those found in flames, or through atmospheric photolysis. The primary decomposition products of concern are acidic fluorinated compounds, including hydrogen fluoride. The methodologies and data presented in this guide provide a robust framework for researchers and scientists to assess the thermal stability of this compound and other perfluoroalkyl ketones, enabling their safe and effective use in a variety of applications.

References

-

Grokipedia. (n.d.). Perfluoro(2-methyl-3-pentanone). Retrieved from [Link]

-

Janus Fire Systems. (n.d.). FK-5-1-12 Clean Agent Fire Suppression System. Retrieved from [Link]

-

Pliszka. (n.d.). FK-5-1-12. Retrieved from [Link]

-

Fire Suppression Systems Association. (n.d.). FK-5-1-12. Retrieved from [Link]

- 3M. (n.d.). FK-5-1-12 PERFORMANCE CHARACTERISTICS: RECENT DEVELOPMENTS. Retrieved from a document likely hosted on a fire protection or chemical engineering conference website.

-

Fike. (n.d.). FK-5-1-12 Clean Agent - DATA SHEET. Retrieved from [Link]

-

Ditch, B. D., Rivers, P. E., & Thomas, S. D. (n.d.). THERMAL DECOMPOSITION PRODUCT TESTING WITH C, F-KETONE. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

European Publication Server. (2024, May 29). GAS-INSULATED ELECTRICAL APPARATUS COMPRISING HEPTAFLUOROISOBUTYRONITRILE AND HEPTAFLUOROISOPROPYL(TRIFLUOROMETHYL)KETONE. Retrieved from [Link]

-

PubMed. (2015, September 21). Photolysis study of fluorinated ketones under natural sunlight conditions. Retrieved from [Link]

-